8-(3-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-(3-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of triazolopyrazines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpiperidine with a triazolopyrazine precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(3-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in dimethylformamide at 60°C
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyrazine derivatives.
Substitution: Formation of substituted triazolopyrazine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(3-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
- **(3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Uniqueness
8-(3-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .
Properties
Molecular Formula |
C11H15N5O |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
8-(3-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C11H15N5O/c1-8-3-2-5-15(7-8)9-10-13-14-11(17)16(10)6-4-12-9/h4,6,8H,2-3,5,7H2,1H3,(H,14,17) |
InChI Key |
UVLZWFVRSNVWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NNC3=O |
Origin of Product |
United States |
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